molecular formula C13H25NO3 B11769338 (S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate

Cat. No.: B11769338
M. Wt: 243.34 g/mol
InChI Key: DIKMZFFXJAPINZ-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl group, an isobutoxy group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with isobutyl alcohol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-methylpropoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-10(2)9-16-11-6-7-14(8-11)12(15)17-13(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1

InChI Key

DIKMZFFXJAPINZ-NSHDSACASA-N

Isomeric SMILES

CC(C)CO[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)COC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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